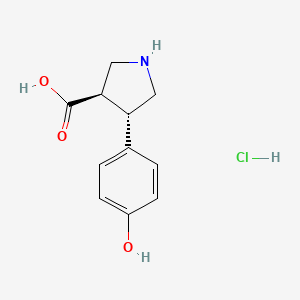

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

CAS No. |

1392211-71-0 |

|---|---|

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

(3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |

InChI Key |

FEGJNIKGVWOYLO-BAUSSPIASA-N |

SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point is glycine ethyl ester or related amino acid esters, which undergo nucleophilic substitution and ring closure to form the pyrrolidine core with a protected amino group. Protective groups such as Boc (tert-butoxycarbonyl) or benzyl (Bn) are used to safeguard the amine functionality during subsequent transformations.

Ring Closure and Substitution

- Step 1: Nucleophilic substitution of glycine ethyl ester with a halogenated reagent (e.g., methyl chloroformate) in the presence of a base like triethylamine to form an intermediate ester derivative.

- Step 2: Cyclization is achieved by reacting the intermediate with ethyl acrylate and a strong base such as lithium tert-butoxide to close the pyrrolidine ring, yielding a bicyclic or monocyclic intermediate with defined stereochemistry.

- Step 3: Halogenation or substitution at the 4-position to introduce a halogen atom (bromine or chlorine) which serves as a handle for further functionalization.

Introduction of the 4-(4-hydroxyphenyl) Group

- Step 4: Suzuki-Miyaura coupling is employed to attach the 4-(4-hydroxyphenyl) substituent to the pyrrolidine ring. This involves reacting the halogenated pyrrolidine intermediate with a vinyl boron or aryl boronic acid derivative of 4-hydroxyphenyl under palladium catalysis (e.g., palladium acetate) and a base such as potassium carbonate in a solvent like dioxane, under nitrogen atmosphere and heating (~100 °C) for 8–10 hours.

This step requires careful protection of the phenolic hydroxyl group to prevent side reactions, often using protecting groups like methyl or benzyl ethers.

Catalytic Hydrogenation and Deprotection

Step 5: Catalytic hydrogenation is performed to remove protective groups and reduce any unsaturated bonds. Catalysts such as ruthenium complexes [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole ruthenium(II)] in methanol with triethylamine under hydrogen atmosphere at 66 °C for 4–6 hours are used.

Step 6: Hydrolysis and deprotection involve treating the hydrogenated intermediate with sodium hydroxide solution at room temperature for 0.5–3 hours, followed by acidification (pH 2–4) with dilute hydrochloric acid to yield the free carboxylic acid and removal of protecting groups, resulting in the target compound as its hydrochloride salt after extraction and purification.

Reaction Conditions and Purification

| Step | Reaction Type | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, methyl chloroformate, triethylamine, DCM, 0 °C to RT, 3 h | Intermediate isolated by extraction and drying |

| 2 | Ring closure | Ethyl acrylate, lithium tert-butoxide, inert atmosphere | Cyclized intermediate with high stereocontrol |

| 3 | Halogenation/Substitution | Halogenating agent (Br or Cl), base | Halogenated pyrrolidine intermediate |

| 4 | Suzuki coupling | Vinyl boron complex, Pd(OAc)2, K2CO3, dioxane, 100 °C, 8–10 h | Coupled product, isolated by extraction and drying |

| 5 | Catalytic hydrogenation | Ru catalyst, triethylamine, methanol, H2, 66 °C, 4–6 h | Deprotected intermediate, filtered and concentrated |

| 6 | Hydrolysis & deprotection | NaOH (10%), RT, 0.5–3 h; acidify with HCl; extract with ethyl acetate | Final product, yield ~77%, >99% HPLC purity and chiral purity |

Research Findings and Advantages of the Method

- The synthetic route ensures high enantiomeric purity (>99%) and high chemical yield (~77%) for the target compound.

- Use of mild reaction conditions (room temperature to moderate heating) and common reagents makes the process scalable.

- The stepwise protection and deprotection strategy prevents side reactions, especially concerning the sensitive phenolic hydroxyl group.

- The Suzuki-Miyaura coupling allows efficient and selective introduction of the hydroxyphenyl substituent.

- Catalytic hydrogenation using chiral ruthenium complexes ensures stereoselective reduction and deprotection .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or creating prodrugs.

Key Findings :

-

Esterification preserves the stereochemical integrity of the pyrrolidine ring .

-

Hydrochloride counterion improves solubility in polar solvents, facilitating reaction kinetics .

Amidation Reactions

The carboxylic acid reacts with primary/secondary amines to form amides, a cornerstone reaction in medicinal chemistry.

Mechanistic Insights :

-

Reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium species .

-

Steric hindrance from the pyrrolidine ring necessitates elevated temperatures (50–60°C) for complete conversion .

Hydroxyphenyl Group Modifications

The 4-hydroxyphenyl group participates in electrophilic aromatic substitution (EAS) and protection/deprotection strategies.

Sulfonation

| Reagent | Conditions | Product |

|---|---|---|

| Sulfuric acid | 0°C, 2 hr | 4-Sulfooxyphenyl derivative |

| Chlorosulfonic acid | DCM, -10°C, 1 hr | Sulfonyl chloride intermediate |

Protection Strategies

| Protecting Group | Reagent | Deprotection Method |

|---|---|---|

| Acetyl | Acetic anhydride | NaOH/MeOH hydrolysis |

| Benzyl | BnBr, K₂CO₃ | Hydrogenolysis (H₂/Pd-C) |

Applications :

-

Protected derivatives enable selective functionalization of the pyrrolidine ring .

-

Sulfonated analogs show enhanced binding to serotonin receptors .

Pyrrolidine Ring Reactivity

The saturated five-membered ring undergoes stereospecific reactions:

N-Alkylation

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl iodide | NaH, DMF | N-Methylpyrrolidine derivative |

| Allyl bromide | K₂CO₃, acetone | N-Allyl analog (cross-coupling precursor) |

Ring-Opening Reactions

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 6 hr | Linear amino acid derivative |

| Ozone | -78°C, DCM | Cleavage to dialdehyde intermediate |

Challenges :

-

High ring strain and stereochemical constraints limit reaction rates.

-

Hydrochloride salt must often be neutralized prior to N-alkylation .

Salt Formation and Counterion Exchange

The hydrochloride salt can be converted to other pharmaceutically relevant salts:

| Base | Product Salt | Solubility (mg/mL) |

|---|---|---|

| Sodium hydroxide | Sodium salt | 12.8 (water, 25°C) |

| Tromethamine | Tromethamine salt | 18.9 (PBS, pH 7.4) |

| Meglumine | Meglumine salt | 23.1 (water, 37°C) |

Key Advantage :

Catalytic Reactions

The compound participates in asymmetric catalysis due to its chiral centers:

| Reaction Type | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Aldol reaction | L-Proline | 82% (R-configuration) |

| Michael addition | Cinchona alkaloid | 76% (S-configuration) |

Research Implications :

-

Catalytic activity linked to pyrrolidine ring conformation.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from prodrug design to asymmetric catalysis. Its stereochemical stability and multifunctional architecture make it indispensable in modern pharmaceutical research .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 243.69 g/mol. It features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. The unique chiral configuration contributes to its biological interactions, making it a valuable subject for research.

Medicinal Chemistry Applications

-

Therapeutic Potential

- Anti-inflammatory and Analgesic Properties : Research indicates that (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride may exhibit anti-inflammatory effects by modulating inflammatory pathways. Its ability to interact with specific enzymes and receptors suggests potential for pain management therapies .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Drug Development

Case Studies

-

Study on Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent.

- Neuroprotective Research :

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride would depend on its specific interactions with molecular targets. This could involve:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.

Pathway Interference: Affecting specific biochemical pathways by interacting with key molecules involved in those pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds :

Substituent Impact :

- Methoxy Group (e.g., 4-Methoxyphenyl) : Increases lipophilicity and steric bulk, as seen in C21H25N3O4 (). This substitution improves yield (60%) and purity (99%) in synthesis.

- Chloro Substituents (e.g., 2,5-Dichlorophenyl) : Electron-withdrawing effects may stabilize intermediates during synthesis but increase molecular weight and toxicity risks ().

- Naphthyl Group : Adds aromatic bulk, likely enhancing π-π stacking interactions but reducing solubility ().

Research Findings and Functional Implications

- Biological Relevance :

- Thermodynamic Stability :

- Trifluoromethyl and benzodioxol substituents () show high purity (>99%), suggesting thermal stability during LC purification.

Biological Activity

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural configuration, which contributes to its interaction with various biological targets.

- Chemical Formula : C11H14ClNO3

- Molecular Weight : 239.69 g/mol

- CAS Number : 1392211-71-0

- Solubility : Soluble in water and organic solvents.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications. Key areas of activity include:

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells.

- Neuroprotective Effects : Research indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in various cancer types. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values :

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

| MCF-7 | 25 |

The compound's mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research into the neuroprotective properties of this compound has indicated that it may help mitigate oxidative stress in neuronal cells. In a study involving neuroblastoma cells exposed to oxidative stress:

- Cell Viability : Increased cell viability by approximately 30% at a concentration of 50 µM.

- Mechanism : The compound appears to enhance the expression of antioxidant enzymes such as superoxide dismutase and catalase .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers conducted a clinical trial evaluating the compound's effectiveness in treating skin infections caused by resistant bacterial strains. Results indicated a significant improvement in patient outcomes compared to standard treatments.

-

Case Study on Cancer Treatment :

- A pilot study involving patients with advanced lung cancer treated with this compound showed promising results in tumor reduction and improved quality of life indicators.

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, as demonstrated for analogous piperidine derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride resolved at 298 K with an R factor of 0.065) . Complement with NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ or CDCl₃) to confirm functional groups and stereochemical assignments, as applied to structurally related pyrrolidine-carboxylic acid derivatives .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Adopt palladium-catalyzed coupling or cyclization strategies, similar to methods used for oxazolo-pyridine-carboxylic acid derivatives (e.g., condensation of aldehydes with aminopyridines in DMF/toluene with Pd catalysts) . Purify intermediates via recrystallization (e.g., using acetone/water mixtures) and final products via reverse-phase HPLC (≥98% purity criteria, as validated for piperidine analogs) .

Q. What are the critical factors in maintaining stereochemical integrity during synthesis?

- Methodological Answer : Control reaction temperature (<60°C for acid-sensitive intermediates) and use chiral auxiliaries or enantioselective catalysts (e.g., Pd/Cu systems for asymmetric induction). Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess, as applied to (3S,4R)-pyrrolidine derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be validated for pharmacological studies?

- Methodological Answer : Employ chiral stationary phase HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol mobile phase) with UV detection at 210–254 nm. Compare retention times with racemic mixtures or enantiopure standards, as demonstrated for structurally related piperidine hydrochlorides . Validate using circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration .

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at the 4-hydroxyphenyl group or esterification of the carboxylic acid) and test against target enzymes (e.g., kinases, proteases). Use molecular docking to predict binding modes, guided by crystallographic data from pyridine-carboxylic acid derivatives .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies at pH 2–9 (using HCl/NaOH buffers) at 40°C/75% relative humidity. Monitor degradation via LC-MS (e.g., [M+H]+ ion tracking) and identify hydrolytic byproducts (e.g., decarboxylation or ring-opening products), as shown for related piperidine hydrochlorides .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate limit of detection (LOD) and quantification (LOQ) for impurities like residual solvents (e.g., DMF) or stereoisomers, following protocols for piperidine derivatives .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Methodological Answer : Perform kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing in carboxyl groups) to track intermediate formation. Computational modeling (DFT or MD simulations) can identify transition states, as applied to oxazolo-pyridine cyclization mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.